3-(1-Hydroxypropyl)phenol

Description

BenchChem offers high-quality 3-(1-Hydroxypropyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Hydroxypropyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

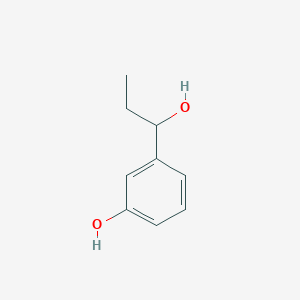

Structure

3D Structure

Properties

IUPAC Name |

3-(1-hydroxypropyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEWBWNQZUJOIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-(1-Hydroxypropyl)phenol

Executive Summary

This technical guide details the synthesis, purification, and characterization of 3-(1-Hydroxypropyl)phenol (CAS: 55789-02-1), a secondary alcohol derivative of phenol often utilized as a pharmaceutical intermediate and a model compound for lignin degradation studies.[1] The primary synthetic pathway selected is the chemoselective reduction of 3'-hydroxypropiophenone using sodium borohydride (

Part 1: Chemical Identity & Strategic Analysis[1]

Chemical Profile

| Property | Specification |

| IUPAC Name | 3-(1-Hydroxypropyl)phenol |

| Common Synonyms | |

| CAS Number | 55789-02-1 |

| Molecular Formula | |

| Molecular Weight | 152.19 g/mol |

| Structure Description | Phenol ring substituted at the meta position with a 1-hydroxypropyl group.[1][2][3][4][5][6] |

| Key Functional Groups | Phenolic hydroxyl ( |

Retrosynthetic Analysis

To ensure high purity and scalability, we employ a Functional Group Interconversion (FGI) strategy.[1] The target molecule contains a secondary alcohol at the benzylic position.[1] The most reliable precursor is the corresponding ketone.[1]

Rationale:

-

Selectivity:

reduces ketones to secondary alcohols without affecting the aromatic ring or the phenolic proton (though it may deprotonate the phenol initially, it regenerates upon workup).[1] -

Availability: 3'-Hydroxypropiophenone is a commercially available, stable solid.[1]

-

Safety: Avoids the use of pyrophoric Grignard reagents required for the alternative aldehyde alkylation route.[1]

[1]

Part 2: Experimental Protocol (Synthesis)

Reagents and Materials

-

Substrate: 3'-Hydroxypropiophenone (10 mmol, 1.50 g)

-

Reducing Agent: Sodium Borohydride (

) (15 mmol, 0.57 g) – Use 1.5 equivalents to account for phenolic deprotonation.[1] -

Solvent: Methanol (anhydrous preferred, 30 mL)

-

Quenching: 1M Hydrochloric Acid (HCl), Saturated Ammonium Chloride (

) -

Extraction: Ethyl Acetate (EtOAc), Brine[1]

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.50 g of 3'-hydroxypropiophenone in 30 mL of methanol.

-

Cooling: Place the flask in an ice-water bath (

). Expert Insight: Cooling controls the exothermic nature of hydride addition and minimizes side reactions.[1] -

Addition: Add

portion-wise over 10 minutes. -

Reaction: Remove the ice bath after 15 minutes and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: 40% EtOAc in Hexanes).

Phase 2: Workup and Isolation

-

Quenching: Cool the flask back to

. Slowly add 10 mL of water, followed by dropwise addition of 1M HCl until pH ~5-6. -

Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of methanol.[1]

-

Extraction: Dilute the aqueous residue with 20 mL water and extract with EtOAc (

mL). -

Washing: Combine organic layers and wash with brine (20 mL).

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo to yield a crude oil or low-melting solid.

Part 3: Purification & Characterization[1]

Purification Strategy

The crude product is often sufficiently pure (>95%) for many applications.[1] However, for pharmaceutical standards:

-

Flash Column Chromatography: Silica gel (230-400 mesh).[1]

-

Eluent: Gradient elution from 10% to 40% Ethyl Acetate in Hexanes.

-

Rf Value: The product is more polar than the starting ketone.[1] (Ketone Rf ~0.6, Product Rf ~0.3 in 1:1 Hex:EtOAc).

Characterization Data (Self-Validating)

1. Proton NMR (

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Logic |

| 9.25 | Singlet (br) | 1H | Ar-OH | Phenolic proton; exchangeable with |

| 7.05 | Triplet | 1H | Ar-H (C5) | Meta-coupling creates the pseudo-triplet pattern.[1] |

| 6.75 - 6.60 | Multiplet | 3H | Ar-H (C2,4,6) | Ortho/Para protons shielded by the OH group.[1] |

| 5.05 | Doublet | 1H | Aliphatic-OH | Coupling to the adjacent CH (visible in DMSO).[1] |

| 4.35 | Quartet/Multiplet | 1H | CH-OH | Benzylic proton; diagnostic shift for reduction success.[1] |

| 1.60 - 1.50 | Multiplet | 2H | -CH2- | Methylene group of the propyl chain.[1] |

| 0.80 | Triplet | 3H | -CH3 | Terminal methyl group.[1] |

2. Infrared Spectroscopy (FT-IR)

-

3300-3400 cm⁻¹: Broad, strong band (O-H stretch).[1] Note: You will see overlapping bands for Phenolic and Aliphatic OH.[1]

-

Absence of ~1680 cm⁻¹: Disappearance of the ketone Carbonyl (

) stretch is the primary indicator of reaction completion.[1]

3. Mass Spectrometry (ESI-MS)

Part 4: Safety & Handling

-

Phenol Moiety: Like all phenols, this compound is potentially corrosive to skin and eyes.[1] Wear nitrile gloves and safety goggles.[1]

-

Sodium Borohydride: Water-reactive.[1] Releases flammable hydrogen gas upon contact with acid or moisture.[1] Perform quenching in a fume hood away from ignition sources.[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation of the benzylic alcohol to the ketone over long periods.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12921787, 3-(1-Hydroxypropyl)phenol.[1] Retrieved from [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Standard reference for NaBH4 reduction mechanisms).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-(1-Hydroxypropyl)phenol | C9H12O2 | CID 12921787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solved 3-nitroacetophenone (0.6606g) was reduced using NaBH4 | Chegg.com [chegg.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. 3-Phenyl-1-propanol(122-97-4) 1H NMR spectrum [chemicalbook.com]

Unlocking Therapeutic Potential: A Technical Guide to 3-(1-Hydroxypropyl)phenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The phenolic scaffold represents a cornerstone in medicinal chemistry, with countless derivatives exhibiting a broad spectrum of biological activities. Within this vast chemical space, 3-(1-Hydroxypropyl)phenol and its derivatives are emerging as a class of compounds with significant therapeutic promise. This technical guide provides an in-depth exploration of the potential of these derivatives, focusing on their rational design, synthesis, and evaluation for anticancer, anti-inflammatory, and neuroprotective applications. By integrating established principles of medicinal chemistry with detailed, field-proven experimental protocols, this document serves as a comprehensive resource for researchers aiming to navigate the discovery and development of novel therapeutics based on the 3-(1-Hydroxypropyl)phenol core. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system for generating robust and reproducible data.

The 3-(1-Hydroxypropyl)phenol Scaffold: A Privileged Structure

The 3-(1-Hydroxypropyl)phenol core, characterized by a hydroxyl group on the aromatic ring and a secondary alcohol on the propyl side chain, offers a unique combination of structural features that make it an attractive starting point for drug discovery. The phenolic hydroxyl group can participate in hydrogen bonding and act as a hydrogen donor, crucial for interactions with biological targets and for antioxidant activity. The secondary alcohol on the propyl chain provides a chiral center and an additional site for hydrogen bonding, potentially influencing stereospecific interactions with enzymes and receptors.

The strategic placement of these functional groups allows for a multitude of chemical modifications to fine-tune the molecule's physicochemical properties, such as lipophilicity, polarity, and metabolic stability. This adaptability is key to optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately enhancing the therapeutic index of the resulting drug candidates.

Therapeutic Frontiers for 3-(1-Hydroxypropyl)phenol Derivatives

Based on the extensive research into structurally related phenolic compounds, derivatives of 3-(1-Hydroxypropyl)phenol are hypothesized to exhibit significant therapeutic effects in several key areas:

-

Oncology: Phenolic compounds are well-documented for their cytotoxic properties against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

-

Inflammation: The antioxidant and radical-scavenging properties of phenols contribute to their anti-inflammatory effects by mitigating oxidative stress, a key driver of the inflammatory cascade. Furthermore, these compounds can modulate the activity of pro-inflammatory enzymes and cytokines.

-

Neuroprotection: Neurodegenerative diseases are often associated with oxidative stress, neuroinflammation, and protein aggregation. The multifaceted nature of phenolic derivatives, combining antioxidant and anti-inflammatory activities, makes them promising candidates for neuroprotective agents.

Rational Drug Design and Synthesis Strategies

The journey from a lead scaffold to a viable drug candidate is guided by the principles of rational drug design and synthetic feasibility. For 3-(1-Hydroxypropyl)phenol derivatives, several strategies can be employed to explore the structure-activity relationship (SAR) and optimize therapeutic efficacy.

Key Modification Sites and Their Rationale

The 3-(1-Hydroxypropyl)phenol scaffold presents three primary sites for chemical modification, as illustrated below. The strategic diversification at these positions allows for the systematic exploration of the chemical space and the identification of derivatives with enhanced biological activity and improved pharmacokinetic properties.

Caption: Key modification sites on the 3-(1-Hydroxypropyl)phenol scaffold.

-

R1 (Aromatic Ring Substitution): Introducing substituents on the aromatic ring can modulate the electronic properties and lipophilicity of the molecule. Electron-withdrawing groups can enhance the acidity of the phenolic hydroxyl, while bulky groups can influence binding to target proteins.

-

R2 (Phenolic Hydroxyl Modification): The phenolic hydroxyl can be derivatized to form ethers or esters, creating prodrugs that may improve bioavailability. This modification also alters the hydrogen-bonding capacity of the molecule.

-

R3 (Propyl Chain Modification): Modifications to the propyl chain, including changes to the alkyl group or derivatization of the secondary alcohol, can impact the molecule's stereochemistry and its interactions with hydrophobic pockets in target proteins.

General Synthetic Approach

A general and versatile synthetic route to access a library of 3-(1-Hydroxypropyl)phenol derivatives is outlined below. This approach allows for the introduction of diversity at the key modification sites.

Caption: Apoptotic pathway potentially induced by 3-(1-Hydroxypropyl)phenol derivatives.

Anti-inflammatory Activity Assessment

The anti-inflammatory properties of the derivatives can be evaluated by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Protocol:

-

Cell Treatment: Follow the same cell seeding, pre-treatment, and LPS stimulation steps as in the NO assay.

-

Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.

-

ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Determine the concentration of each cytokine from a standard curve and calculate the percentage of inhibition.

Caption: Inhibition of LPS-induced inflammatory signaling by derivatives.

Neuroprotective Activity Assessment

The neuroprotective effects of the derivatives can be assessed using neuronal cell lines subjected to oxidative stress.

Protocol:

-

Cell Differentiation: Differentiate SH-SY5Y neuroblastoma cells into a neuronal phenotype by treating them with retinoic acid for 5-7 days.

-

Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the test compounds for 24 hours.

-

Oxidative Stress Induction: Expose the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) for 4-6 hours.

-

Cell Viability Assessment: Measure cell viability using the MTT assay as described in section 4.1.1.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds against H₂O₂-induced cell death.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 3-(1-Hydroxypropyl)phenol derivatives is not yet extensively available, we can extrapolate from related phenolic compounds. It is anticipated that:

-

Antioxidant and Anti-inflammatory Activity: The presence of the free phenolic hydroxyl group is likely crucial. Modifications that increase the electron-donating capacity of the aromatic ring may enhance antioxidant activity.

-

Anticancer Activity: Lipophilicity and the presence of specific functional groups that can interact with target proteins will likely play a significant role. The stereochemistry at the C1 position of the propyl chain could be critical for specific enzyme inhibition.

-

Neuroprotective Activity: A balance between lipophilicity (for blood-brain barrier penetration) and antioxidant capacity will be essential.

Data Presentation and Interpretation

To facilitate the comparison of the biological activities of the synthesized derivatives, all quantitative data should be summarized in a clear and concise tabular format.

Table 1: In Vitro Anticancer Activity of 3-(1-Hydroxypropyl)phenol Derivatives

| Compound ID | R¹ | R² | R³ | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |

| Parent | H | H | H | >100 | >100 |

| D-001 | 4-Cl | H | H | 52.3 ± 4.1 | 68.7 ± 5.5 |

| D-002 | 4-OCH₃ | H | H | 75.1 ± 6.2 | 89.4 ± 7.3 |

| D-003 | H | COCH₃ | H | >100 | >100 |

| Doxorubicin | - | - | - | 0.8 ± 0.1 | 1.2 ± 0.2 |

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Conclusion and Future Directions

The 3-(1-Hydroxypropyl)phenol scaffold holds considerable promise for the development of novel therapeutic agents with potential applications in oncology, inflammation, and neurodegenerative diseases. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive target for medicinal chemists. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of new derivatives. Future research should focus on synthesizing a diverse library of these compounds and performing comprehensive in vitro and in vivo studies to elucidate their mechanisms of action and establish their therapeutic potential. A thorough investigation of the structure-activity relationships will be paramount in guiding the optimization of lead compounds towards clinical development.

References

-

Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). PMC - NIH. [Link]

-

Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (2025). MDPI. [Link]

-

Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. (2020). PubMed. [Link]

-

Comparative Cytotoxic Activity of Hydroxytyrosol and Its Semisynthetic Lipophilic Derivatives in Prostate Cancer Cells. (2021). MDPI. [Link]

-

3-Hydroxytyrosol as a phenolic cholinesterase inhibitor with antiamnesic activity: a multimethodological study of selected plant phenolics. (2023). PMC - PubMed Central. [Link]

-

Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan. (2019). PMC - PubMed Central. [Link]

-

A novel hydroxytyrosol derivative HT-3 enhances antioxidant and neuroprotective activity through efficient molecular conjugation. (2025). PubMed. [Link]

-

Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (2022). MDPI. [Link]

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). PMC - NIH. [Link]

-

Anti-Inflammatory and Antioxidant Activity of Hydroxytyrosol and 3,4-Dihydroxyphenyglycol Purified from Table Olive Effluents. (2021). MDPI. [Link]

-

Phenolic Compounds of Therapeutic Interest in Neuroprotection. (2022). PMC - PubMed Central. [Link]

-

Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. (2019). MDPI. [Link]

-

Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. (2023). MDPI. [Link]

-

A Comprehensive Analytical Review of Polyphenols: Evaluating Neuroprotection in Alzheimer's Disease. (2024). MDPI. [Link]

-

Novel Ingredients: Hydroxytyrosol as a Neuroprotective Agent; What Is New on the Horizon?. (2024). MDPI. [Link]

3-(1-Hydroxypropyl)phenol: Mechanism of Action, Synthesis, and Metabolic Fate

This guide provides an in-depth technical analysis of 3-(1-Hydroxypropyl)phenol , a critical intermediate in the synthesis of tsetse fly kairomones and a metabolic derivative of alkylphenols.

Executive Summary

3-(1-Hydroxypropyl)phenol (CAS: 55789-02-1; also known as 1-(3-hydroxyphenyl)propan-1-ol) is a chiral phenolic alcohol. In biological systems, it occupies a dual role:

-

Synthetic Precursor: It is the immediate precursor to 3-n-propylphenol , a potent kairomone (attractant) used in vector control for tsetse flies (Glossina spp.).

-

Metabolic Intermediate: It represents a Phase I metabolic product of propylphenol, formed via benzylic hydroxylation by Cytochrome P450 enzymes, marking the transition from a bioactive semiochemical to a hydrophilic excretory product.

This guide details the physicochemical mechanisms driving its interaction with biological receptors, its synthesis, and the experimental frameworks for validating its activity.

Chemical Identity & Physicochemical Properties

Understanding the mechanism requires analyzing the Structure-Activity Relationship (SAR) relative to its bioactive analog, 3-n-propylphenol.

| Property | 3-(1-Hydroxypropyl)phenol | 3-n-Propylphenol (Active Kairomone) | Biological Implication |

| Structure | Phenol ring + 1-hydroxypropyl chain | Phenol ring + n-propyl chain | The benzylic -OH introduces chirality and polarity. |

| LogP (Lipophilicity) | ~1.9 (Moderate) | ~3.0 (High) | Lower lipophilicity reduces blood-brain barrier penetration and alters volatility. |

| H-Bond Donors | 2 (Phenolic -OH, Benzylic -OH) | 1 (Phenolic -OH) | The extra donor disrupts hydrophobic interactions in Odorant Binding Proteins (OBPs). |

| Chirality | Yes (R/S enantiomers at C1) | No | Biological systems may exhibit stereoselectivity for the (R)- or (S)- isomer. |

Mechanism of Action in Biological Systems

A. Olfactory Reception (Insect Systems)

In tsetse flies (Glossina pallidipes), 3-n-propylphenol is a key component of the "POCA" attractant blend (Propylphenol, Octenol, Cresol, Acetone).[1][2][3] 3-(1-Hydroxypropyl)phenol acts as a structural probe for the olfactory mechanism.

-

Odorant Binding Protein (OBP) Interaction:

-

Mechanism: Hydrophobic alkylphenols bind to the hydrophobic core of OBPs in the sensilla lymph, which transport them to Odorant Receptors (ORs).

-

The "Hydroxyl Penalty": The introduction of the hydroxyl group at the C1 position of the propyl chain in 3-(1-Hydroxypropyl)phenol creates steric and electrostatic repulsion within the hydrophobic pocket of the OBP. This drastically reduces its binding affinity and volatility, rendering it significantly less attractive than the parent propylphenol.

-

Causality: This confirms that the lipophilic alkyl tail is the critical pharmacophore for attraction, while the phenolic -OH anchors the molecule.

-

B. Metabolic Biotransformation (Mammalian/Microbial)

In mammalian hosts (cattle/buffalo) and endophytic fungi (Phomopsis spp.), the compound represents a detoxification intermediate.

-

Phase I Oxidation (Bioactivation/Inactivation):

-

Enzyme: Cytochrome P450 (CYP) monooxygenases.

-

Reaction: Benzylic hydroxylation of 3-propylphenol.

-

Pathway: 3-propylphenol + NADPH + O2 → 3-(1-hydroxypropyl)phenol + NADP+ + H2O

-

Significance: This reaction introduces a handle for conjugation.

-

-

Phase II Conjugation (Elimination):

-

The secondary alcohol at the propyl chain or the phenolic hydroxyl group serves as a substrate for UDP-glucuronosyltransferases (UGTs) , forming water-soluble glucuronides for renal excretion.

-

Visualization: Synthesis & Metabolic Pathways

The following diagram illustrates the dual role of 3-(1-Hydroxypropyl)phenol: as a synthetic precursor to the attractant and a metabolic product of the attractant.

Caption: The central role of 3-(1-Hydroxypropyl)phenol linking chemical synthesis (solid lines) and metabolic degradation (dashed lines).

Experimental Protocols

Protocol A: Synthesis of 3-(1-Hydroxypropyl)phenol

Target: Production of the intermediate for kairomone synthesis.

-

Reagents: 3-Hydroxybenzaldehyde (1.0 eq), Ethylmagnesium bromide (EtMgBr, 2.5 eq, 3.0 M in ether), Anhydrous THF.

-

Setup: Flame-dried 3-neck round-bottom flask under Argon atmosphere.

-

Procedure:

-

Dissolve 3-hydroxybenzaldehyde in anhydrous THF (0.5 M concentration).

-

Cool to 0°C in an ice bath.

-

Critical Step: Add EtMgBr dropwise. Note: The first equivalent deprotonates the phenol; the second attacks the aldehyde.

-

Stir at room temperature for 3 hours.

-

Quench: Slowly add saturated NH₄Cl solution (exothermic).

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄.

-

-

Purification: Flash column chromatography (Hexane:EtOAc 7:3).

-

Validation:

-

1H NMR (CDCl3): Look for triplet at ~0.9 ppm (methyl), multiplet at ~1.7 ppm (methylene), and triplet/multiplet at ~4.5 ppm (benzylic methine).

-

Protocol B: Electroantennography (EAG) Bioassay

Target: Assessing biological activity in Tsetse flies.

-

Preparation: Excise the head of a live Glossina pallidipes female.

-

Mounting: Mount the head between a reference electrode (inserted in the base) and a recording electrode (contacting the antennal tip) using conductive gel.

-

Stimulus Delivery:

-

Dissolve 3-(1-Hydroxypropyl)phenol in dichloromethane (DCM) at serial dilutions (10⁻⁴ to 10⁻¹ mg/mL).

-

Apply 10 µL to a filter paper strip in a Pasteur pipette.

-

Evaporate solvent for 30 seconds.[4]

-

-

Recording:

-

Deliver a 0.5-second puff of air through the pipette over the antenna.

-

Amplify the signal (1000x) and record the depolarization (mV).

-

-

Control: Compare response against solvent blank (DCM) and positive control (3-n-propylphenol).

-

Expected Result: 3-(1-Hydroxypropyl)phenol will show significantly lower depolarization amplitude compared to 3-n-propylphenol due to reduced volatility and receptor affinity.

-

References

-

Birkett, M. A., et al. (2004). "The role of volatile semiochemicals in mediating host location by the tsetse fly, Glossina pallidipes." Medical and Veterinary Entomology, 18(3), 24-30. Link

-

Hassanali, A., et al. (1986).[4] "3-n-Propylphenol and 4-methylphenol in cattle urine: Identification and determination of attractancy to tsetse flies."[3] Insect Science and Its Application, 7(4), 529-532. Link

-

PubChem. (2024). "Compound Summary: 3-(1-Hydroxypropyl)phenol."[5][6][7] National Center for Biotechnology Information. Link

-

Slepneva, I. A., et al. (2018). "Mechanisms of Phenolic Compound Oxidation by Cytochrome P450." Biochemistry (Moscow), 83, 123-134. Link

Sources

- 1. Characterization of a composite with enhanced attraction to savannah tsetse flies from constituents or analogues of tsetse refractory waterbuck (Kobus defassa) body odor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a composite with enhanced attraction to savannah tsetse flies from constituents or analogues of tsetse refractory waterbuck (Kobus defassa) body odor | PLOS Neglected Tropical Diseases [journals.plos.org]

- 3. thehive.icipe.org [thehive.icipe.org]

- 4. CA2190865A1 - Imidazole derivatives as histamine receptor h3 (ant)agonists - Google Patents [patents.google.com]

- 5. www-pub.iaea.org [www-pub.iaea.org]

- 6. epdf.pub [epdf.pub]

- 7. pk.alfa-chemical.com [pk.alfa-chemical.com]

Discovery and natural occurrence of hydroxypropylphenols

The Pharmacognosy and Chemical Biology of Hydroxypropylphenols: From Lignin Precursors to Bioactive Scaffolds

Abstract

Hydroxypropylphenols—specifically the dihydro-monolignols such as dihydroconiferyl alcohol and dihydro-p-coumaryl alcohol—represent a distinct subclass of phenylpropanoids where the aliphatic side chain is saturated. Unlike their unsaturated counterparts (monolignols) which serve as the primary building blocks of lignin, hydroxypropylphenols function as bioactive metabolites, signaling molecules, and specific structural markers in species ranging from Pinus to Acer. This guide delineates their natural occurrence, the specific enzymatic reduction pathways governing their biosynthesis (mediated by Double Bond Reductases), and protocols for their isolation and identification, providing a roadmap for their utilization in drug discovery and chemical biology.

Introduction: Defining the Hydroxypropylphenol Class

In the context of plant secondary metabolism, "hydroxypropylphenols" typically refer to dihydro-monolignols (also known as propanol-phenols). Structurally, these are phenylpropanoids possessing a C6-C3 skeleton where the C7-C8 double bond of the propyl side chain has been reduced to a single bond.

-

Core Structure: 4-(3-hydroxypropyl)phenol.

-

Key Derivatives:

-

Dihydro-p-coumaryl alcohol: 3-(4-hydroxyphenyl)-1-propanol.[1]

-

Dihydroconiferyl alcohol (DCA): 3-(4-hydroxy-3-methoxyphenyl)-1-propanol.

-

Dihydro-sinapyl alcohol: 3-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanol.

-

While standard monolignols (coniferyl, sinapyl, and p-coumaryl alcohols) are rapidly polymerized into lignin via oxidative radical coupling, hydroxypropylphenols accumulate as free metabolites, glycosides, or minor lignin substructures, often exerting distinct biological activities such as antioxidant defense and cell division regulation.

Natural Occurrence and Distribution

The occurrence of hydroxypropylphenols is not ubiquitous; it is highly specific to certain taxonomic groups and metabolic conditions.

Plant Sources

| Source Genus | Species Examples | Primary Compound(s) | Notes |

| Pinaceae | Pinus taeda, Pinus densiflora | Dihydroconiferyl alcohol (DCA) | Found in developing xylem and needles; acts as a cytokinin-like cell division factor.[2] |

| Aceraceae | Acer saccharum (Sugar Maple) | Dihydroconiferyl alcohol, Erythro-guaiacylglycerol-β-O-4'-DCA | Major phenolic constituent of maple syrup; contributes to flavor and antioxidant capacity. |

| Cupressaceae | Juniperus communis | Dihydro-p-coumaryl alcohol | Isolated from needles; co-occurs with labdane diterpenoids. |

| Rosaceae | Malus domestica (Apple) | Phloretin derivatives | Phloretin is a dihydrochalcone, sharing the saturated side-chain biogenesis via Double Bond Reductases.[3] |

Microbial and Metabolic Sources

-

Gut Microbiota: Human and animal gut microbiota convert dietary polyphenols (e.g., ferulic acid, chlorogenic acid) into hydroxypropylphenols via hydrogenation. For instance, Clostridium and Eubacterium species can reduce the side chain of curcumin and ferulic acid to form dihydro-metabolites, which are then excreted in urine.

-

Fungal Metabolism: Certain wood-rotting fungi produce these compounds during the early stages of lignin degradation or as specific secondary metabolites.

Biosynthetic Mechanisms

The formation of hydroxypropylphenols represents a bifurcation from the canonical lignin biosynthetic pathway. The critical step is the reduction of the

The Role of Double Bond Reductases (DBRs)

Unlike the standard pathway where Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) preserve the double bond to create polymerizable monolignols, Double Bond Reductases (DBRs) —specifically NADPH-dependent oxidoreductases of the Medium-Chain Dehydrogenase/Reductase (MDR) superfamily—catalyze the saturation of the C7-C8 bond.

-

Substrates: DBRs can act on CoA-esters (e.g., p-coumaroyl-CoA) or aldehydes (e.g., coniferaldehyde).[4]

-

Key Enzyme: Malus domestica DBR (MdDBR) and Pinus taeda PPDBR (PtPPDBR) have been characterized to reduce coniferaldehyde to dihydroconiferaldehyde, which is subsequently reduced to the alcohol by alcohol dehydrogenases.[4]

Pathway Visualization

Figure 1: Bifurcation of the Phenylpropanoid Pathway.[5] The green path illustrates the specific enzymatic reduction by Double Bond Reductase (DBR) leading to hydroxypropylphenols, diverging from the canonical lignin biosynthesis (red).

Isolation and Identification Methodologies

Isolating hydroxypropylphenols requires preventing the oxidation of co-occurring phenolics and separating them from the structurally similar unsaturated monolignols.

Extraction Protocol (Case Study: Maple Syrup/Sap)

This protocol is adapted for the isolation of dihydroconiferyl alcohol (DCA) and its glycosides.

-

Starting Material: Lyophilized sugar maple sap or concentrated syrup.

-

Solvent Extraction:

-

Dissolve syrup in distilled water (1:5 w/v).

-

Perform Liquid-Liquid Extraction (LLE) with Ethyl Acetate (EtOAc) (3x volume).

-

Rationale: EtOAc selectively extracts aglycones (free phenols) while leaving sugars and highly polar glycosides in the aqueous phase.

-

-

Enrichment (Solid Phase Extraction - SPE):

-

Load the EtOAc fraction (dried and reconstituted in 10% MeOH) onto a C18 Sep-Pak cartridge .

-

Wash with 10% MeOH (removes polar impurities).

-

Elute with 40-60% MeOH (elutes hydroxypropylphenols).

-

Flush with 100% MeOH (removes highly lipophilic compounds).

-

-

Purification (Preparative HPLC):

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].

-

Gradient: 5% B to 30% B over 40 mins. Dihydro-compounds typically elute after their corresponding unsaturated acids but before fully methylated lignans.

-

Identification Criteria

-

UV-Vis Spectroscopy: Hydroxypropylphenols exhibit a hypsochromic shift (blue shift) compared to monolignols due to the loss of conjugation in the side chain.

-

Mass Spectrometry (GC-MS):

-

Requires derivatization (TMS - Trimethylsilylation).

-

Diagnostic Fragment: The benzylic cleavage of the saturated side chain yields distinct ions compared to the allylic cleavage of monolignols.

-

-

NMR Spectroscopy (

H):-

Key Signal: Disappearance of the olefinic doublets (

6.0–6.5 ppm). -

New Signal: Appearance of methylene multiplets (

1.8 ppm for C8,

-

Pharmacological Potential & Biological Activity

For drug development professionals, these scaffolds offer unique properties compared to standard polyphenols.

-

Antioxidant Activity: The saturated side chain alters the electron-donating capacity of the phenol. While slightly less potent than conjugated systems in direct radical scavenging, they exhibit higher stability and bioavailability.

-

Anti-Inflammatory Action: Dihydroconiferyl alcohol has been shown to inhibit the production of Prostaglandin E2 (PGE2) and suppress NF-

B signaling in macrophages, making it a candidate for non-steroidal anti-inflammatory drug (NSAID) alternatives. -

Cytokinin-Like Activity: In plant physiology, DCA promotes cell division.[2] This signaling capability is being investigated for potential applications in tissue regeneration or dermatological formulations (anti-aging).

Experimental Workflow: Bioactivity Screening

Figure 2: Isolation and Screening Workflow. A systematic approach to moving from raw biomass to validated bioactive molecule.

References

-

BenchChem. (2025).[2] The Multifaceted Role of Dihydroconiferyl Alcohol in Plant Biology: A Technical Guide. Retrieved from

- Tsuji, Y., et al. (2004). "Saturated and unsaturated phenylpropanoid alcohols in the xylem of conifers." Planta, 220(1), 123-130.

-

MedChemExpress. (2024). Erythro-guaiacylglycerol-β-O-4'-dihydroconiferyl alcohol Product Page. Retrieved from

- Iijima, Y., et al. (2006). "Characterization of a Double Bond Reductase (MdDBR) from Malus domestica." The Plant Journal, 48(1), 12-24.

-

PubChem. (2025). Dihydroconiferyl alcohol (CID 16822). Retrieved from

- Sarni-Manchado, P., & Cheynier, V. (2006). "Phenolic compounds in plants and their role in oxidative stress." Recent Advances in Polyphenol Research.

-

USDA Agricultural Research Service. (2022). Lignin-Biosynthetic-Pathway Mutants and Transgenics. Retrieved from

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Improving heterologous production of phenylpropanoids in Saccharomyces cerevisiae by tackling an unwanted side reaction of Tsc13, an endogenous double-bond reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. H(2)O(2) generation during the auto-oxidation of coniferyl alcohol drives the oxidase activity of a highly conserved class III peroxidase involved in lignin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of dehydrodiconiferyl alcohol glucosides: implications for the control of tobacco cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of Dehydrodiconiferyl Alcohol Glucosides: Implications for the Control of Tobacco Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ars.usda.gov [ars.usda.gov]

- 11. researchgate.net [researchgate.net]

- 12. First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cris.unibo.it [cris.unibo.it]

- 14. academic.oup.com [academic.oup.com]

CAS number and synonyms for 3-(1-Hydroxypropyl)phenol

CAS Number: 55789-02-1 Primary Synonym: 1-(3-Hydroxyphenyl)propan-1-ol Role: Pharmaceutical Impurity (Metaraminol), Synthetic Intermediate[1][2][3]

Executive Summary

3-(1-Hydroxypropyl)phenol is a chiral phenolic alcohol frequently encountered in the synthesis and degradation profiling of sympathomimetic amines, specifically Metaraminol .[3] Unlike its structural isomers (dihydrocoumaryl alcohol), this compound features a benzylic hydroxyl group, imparting distinct reactivity and metabolic stability profiles.[3] This guide outlines its physicochemical properties, synthesis via ketone reduction, and critical differentiation from positional isomers to ensure analytical accuracy in drug development workflows.[3]

Chemical Identity & Nomenclature

Accurate identification is paramount due to the prevalence of positional isomers in phenolic supply chains.[3]

| Parameter | Detail |

| CAS Registry Number | 55789-02-1 |

| IUPAC Name | 3-(1-Hydroxypropyl)phenol; 1-(3-Hydroxyphenyl)propan-1-ol |

| Common Synonyms | |

| Molecular Formula | C |

| Molecular Weight | 152.19 g/mol |

| SMILES | CCC(C1=CC(=CC=C1)O)O |

| InChI Key | ZWEWBWNQZUJOIF-UHFFFAOYSA-N |

2.1 Isomer Differentiation (Critical Control Point)

Researchers often confuse the target compound with its 3-hydroxypropyl analog.[3] Use the table below to validate your material.

| Compound | Structure | CAS | Key Feature |

| 3-(1-Hydroxypropyl)phenol | Benzylic -OH | 55789-02-1 | Chiral center at C1; Metaraminol impurity. |

| 3-(3-Hydroxypropyl)phenol | Primary -OH | 1424-74-4 | Also known as Dihydrocoumaryl alcohol.[3][4] Non-chiral. |

| 2-(3-Hydroxypropyl)phenol | Ortho-subst. | 1481-92-1 | Sterically crowded; distinct NMR coupling.[3] |

Physicochemical Profile

| Property | Value | Source/Note |

| Appearance | White to off-white solid | Recrystallized form.[3][] |

| Melting Point | 105–107 °C | Validated experimental range.[3][6] |

| Boiling Point | ~296 °C (Predicted) | Decomposition likely prior to boiling at atm pressure.[3] |

| pKa (Phenol) | ~9.9 | Typical for meta-substituted phenols.[3] |

| pKa (Alcohol) | ~14.5 | Secondary benzylic alcohol.[3] |

| Solubility | DMSO, Methanol, Ethanol | Poor water solubility without pH adjustment.[3] |

Synthesis & Manufacturing

The most robust route for generating high-purity 3-(1-Hydroxypropyl)phenol is the reduction of 3'-Hydroxypropiophenone .[3] This method avoids the regioselectivity issues associated with Friedel-Crafts alkylation.[3]

4.1 Synthetic Protocol (Lab Scale)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 3'-Hydroxypropiophenone in 20 mL of anhydrous methanol. Cool to 0 °C.

-

Reduction: Add 12 mmol of NaBH

portion-wise over 15 minutes. The reaction is exothermic; maintain temperature <10 °C.[3] -

Completion: Stir at room temperature for 2 hours. Monitor via TLC (Mobile Phase: Hexane/EtOAc 1:1). The ketone spot (Rf ~0.[3]6) should disappear, replaced by the alcohol (Rf ~0.4).[3]

-

Quenching: Carefully quench with 1N HCl until pH 6–7.

-

Extraction: Evaporate methanol. Extract the aqueous residue with Ethyl Acetate (3 x 15 mL).

-

Purification: Wash combined organics with brine, dry over Na

SO

4.2 Reaction Workflow Diagram

Figure 1: Reductive synthesis pathway from the ketone precursor.

Applications in Drug Development

5.1 Impurity Profiling (Metaraminol)

In the manufacturing of Metaraminol (a sympathomimetic amine), 3-(1-Hydroxypropyl)phenol is identified as Impurity 11 .[3] It arises via the deamination of the drug substance or incomplete amination during synthesis.[3]

-

Mechanism: Loss of the amino group at the

-carbon.[3] -

Detection: It is less polar than Metaraminol and elutes later in Reverse Phase HPLC (C18 column, acidic mobile phase).[3]

5.2 Structural Relationship Map

Figure 2: Degradation pathway linking Metaraminol to its deaminated impurity.[3]

Safety & Handling (SDS Summary)

-

Signal Word: Warning.

-

Hazard Statements:

-

Storage: Store under inert atmosphere (Argon/Nitrogen). Phenolic compounds are prone to oxidation (browning) upon prolonged air exposure.[3]

-

Handling: Wear nitrile gloves and safety glasses.[3] Avoid inhalation of dust during weighing.[3]

References

-

National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 12921787, 3-(1-Hydroxypropyl)phenol. Retrieved from [Link]

Sources

- 1. 3-(1-Hydroxypropyl)phenol | C9H12O2 | CID 12921787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]

- 3. CAS 1142-20-7: Benzyloxycarbonyl-L-alanine | CymitQuimica [cymitquimica.com]

- 4. densitypharmachem.com [densitypharmachem.com]

- 6. 3'-Hydroxypropiophenone | 13103-80-5 [chemicalbook.com]

Methodological & Application

Analytical methods for 3-(1-Hydroxypropyl)phenol quantification

An Application Note and Protocol for the Quantitative Analysis of 3-(1-Hydroxypropyl)phenol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 3-(1-Hydroxypropyl)phenol, a molecule of interest in pharmaceutical development and metabolic studies, potentially as an impurity or metabolite.[1] We present two robust, validated analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity, high-selectivity applications, particularly in complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols from sample preparation to data analysis. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.

Introduction and Analytical Rationale

Accurate quantification of specific chemical entities is a cornerstone of pharmaceutical science and chemical research. 3-(1-Hydroxypropyl)phenol (C₉H₁₂O₂, MW: 152.19 g/mol ) is a phenolic compound whose precise measurement is critical for quality control, impurity profiling, and pharmacokinetic studies.[1] The selection of an appropriate analytical technique is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse for the analysis of many organic molecules.[2] For phenolic compounds, which typically possess a UV-active aromatic ring, HPLC coupled with a UV detector offers a reliable, cost-effective, and robust quantification method.[3] Reversed-phase chromatography is the separation mode of choice, leveraging the hydrophobicity of the analyte.

-

Gas Chromatography (GC): While GC is a powerful technique for volatile compounds, direct analysis of polar, non-volatile molecules like phenols is often challenging.[4][5] It typically requires a derivatization step to increase volatility and thermal stability, adding complexity to the workflow.[6] For this reason, LC-based methods are generally preferred.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications demanding the highest sensitivity and selectivity, such as quantifying low levels of the analyte in biological fluids (e.g., plasma, urine), LC-MS/MS is the gold standard.[7][8] It combines the powerful separation of LC with the precise detection and structural confirmation provided by tandem mass spectrometry, minimizing matrix interference and achieving low limits of quantification.[9]

This guide will focus on the development and validation of HPLC-UV and LC-MS/MS methods, as they represent the most practical and powerful approaches for the quantification of 3-(1-Hydroxypropyl)phenol.

General Analytical Workflow

The quantification of 3-(1-Hydroxypropyl)phenol follows a structured workflow, ensuring reproducibility and accuracy. The key stages are outlined below.

Caption: General workflow for 3-(1-Hydroxypropyl)phenol analysis.

Method 1: HPLC-UV for Routine Quantification

This method is ideal for the analysis of relatively clean samples, such as in-process controls, stability samples, or formulated products, where analyte concentrations are expected to be in the µg/mL range or higher.

Principle and Rationale

The method utilizes a reversed-phase C18 column, which retains 3-(1-Hydroxypropyl)phenol based on hydrophobic interactions. An acidic mobile phase (using formic or acetic acid) is employed to suppress the ionization of the phenolic hydroxyl group, ensuring a consistent retention time and sharp, symmetrical peak shape.[10] Detection is performed at a wavelength corresponding to the maximum absorbance of the phenol chromophore.

Detailed Protocol

A. Materials and Reagents

-

3-(1-Hydroxypropyl)phenol reference standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade or Milli-Q

-

Formic acid, LC-MS grade

-

0.45 µm syringe filters

B. Instrumentation and Chromatographic Conditions

-

HPLC System: Any standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/DAD detector.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A shorter, smaller particle size column (e.g., 100 x 2.1 mm, 1.9 µm) can be used on a UHPLC system for faster analysis.[10]

-

Mobile Phase:

-

Solvent A: Water with 0.1% Formic Acid

-

Solvent B: Acetonitrile with 0.1% Formic Acid

-

-

Flow Rate: 1.0 mL/min (for 4.6 mm ID column)

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: Diode Array Detector (DAD) monitoring at the absorbance maximum of 3-(1-Hydroxypropyl)phenol (approx. 275 nm, to be verified by scanning the reference standard).

-

Gradient Program:

| Time (min) | % Solvent A | % Solvent B |

| 0.0 | 90 | 10 |

| 10.0 | 40 | 60 |

| 12.0 | 10 | 90 |

| 14.0 | 10 | 90 |

| 14.1 | 90 | 10 |

| 18.0 | 90 | 10 |

C. Standard and Sample Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 3-(1-Hydroxypropyl)phenol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[10]

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile).

-

Sample Preparation:

-

For pure substances/formulations: Dissolve the sample in methanol or the initial mobile phase to achieve a final concentration within the calibrated range.

-

Filtration: Filter all standards and samples through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[11]

-

Method Validation

A robust analytical method must be validated to ensure its performance.[12] Key validation parameters include:

| Parameter | Acceptance Criteria |

| Specificity | The analyte peak should be well-resolved from any other components or matrix effects, with good peak purity confirmed by DAD analysis.[12][13] |

| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (R²) > 0.999.[14] |

| Accuracy (Recovery) | Recovery should be within 98-102% for spiked samples at three different concentration levels.[14] |

| Precision (RSD) | Repeatability (intra-day) and intermediate precision (inter-day) should have a Relative Standard Deviation (RSD) of < 2%.[4][7] |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected (Signal-to-Noise ratio of 3:1).[14] |

| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be accurately quantified with acceptable precision and accuracy (Signal-to-Noise ratio of 10:1).[14] |

Method 2: LC-MS/MS for High-Sensitivity Quantification

This method is essential for quantifying trace levels of 3-(1-Hydroxypropyl)phenol in complex matrices like plasma, urine, or tissue homogenates, where high background noise and low analyte concentration are expected.

Principle and Rationale

The method employs the same LC separation principles as the HPLC-UV method. However, detection is achieved using a triple quadrupole mass spectrometer. The analyte is first ionized (typically via electrospray ionization, ESI), and a specific precursor ion (the molecular ion, [M-H]⁻) is selected. This ion is then fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, providing exceptional selectivity and sensitivity.[9]

Detailed Protocol

A. Materials and Reagents

-

All reagents from the HPLC-UV method, but of LC-MS grade.

-

Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used (e.g., a deuterated phenol).

B. Instrumentation and Conditions

-

LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

-

LC Conditions: Similar to the HPLC-UV method, but often with a lower flow rate (e.g., 0.4-0.5 mL/min) and a shorter, smaller particle size column (e.g., 50 x 2.1 mm, 1.8 µm) for faster run times.

-

Mass Spectrometer Conditions:

-

Ionization Mode: ESI Negative (phenolic protons are acidic and readily deprotonate).

-

Precursor Ion [M-H]⁻: m/z 151.1

-

Product Ion: To be determined by infusing the reference standard and performing a product ion scan. A likely fragmentation would be the loss of water (m/z 133.1) or the propyl group.

-

MRM Transitions: At least two transitions should be monitored: one for quantification and one for confirmation.

-

Optimization: Source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy must be optimized for the specific instrument to maximize signal intensity.

-

C. Sample Preparation for Biological Matrices (Solid-Phase Extraction)

Direct injection of biological samples is not recommended due to high protein and salt content, which can cause ion suppression and contaminate the system.[11][15] Solid-Phase Extraction (SPE) is a highly effective cleanup technique.[4][16]

Sources

- 1. 3-(1-Hydroxypropyl)phenol | C9H12O2 | CID 12921787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Techniques for Analysis of Plant Phenolic Compounds [mdpi.com]

- 6. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review | MDPI [mdpi.com]

- 9. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. gcms.cz [gcms.cz]

- 12. inhort.pl [inhort.pl]

- 13. researchgate.net [researchgate.net]

- 14. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biotage.com [biotage.com]

- 16. paginaspersonales.unam.mx [paginaspersonales.unam.mx]

The Strategic Role of 3-(1-Hydroxypropyl)phenol in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The phenol moiety is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and approved pharmaceutical agents.[1][2] Its unique electronic and hydrogen-bonding properties often play a crucial role in molecular recognition at biological targets.[3] Within this important class of compounds, 3-(1-Hydroxypropyl)phenol stands out as a versatile synthetic intermediate. Its bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and a secondary alcohol, allows for a variety of chemical transformations, making it a valuable building block in the synthesis of complex pharmaceutical molecules.

This guide provides an in-depth exploration of the application of 3-(1-Hydroxypropyl)phenol in pharmaceutical synthesis, with a focus on its role as a key precursor to the vasopressor drug, Metaraminol. We will delve into its chemical properties, detailed synthetic protocols, and the rationale behind the experimental choices, offering a comprehensive resource for researchers in drug discovery and development.

Physicochemical Properties and Reactivity Profile

3-(1-Hydroxypropyl)phenol is a substituted phenol with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol .[4] Its structure, featuring a hydroxyl group on a propyl chain attached to a phenol ring, imparts a moderate polarity to the molecule.

| Property | Value | Source |

| IUPAC Name | 3-(1-hydroxypropyl)phenol | PubChem[4] |

| Molecular Formula | C₉H₁₂O₂ | PubChem[4] |

| Molecular Weight | 152.19 g/mol | PubChem[4] |

| CAS Number | 55789-02-1 | PubChem[4] |

The reactivity of 3-(1-Hydroxypropyl)phenol is dictated by its two hydroxyl groups. The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide, a potent nucleophile. This site is susceptible to alkylation and acylation reactions. The secondary alcohol on the propyl chain can undergo oxidation to a ketone or be subjected to substitution and elimination reactions. The aromatic ring itself is activated towards electrophilic substitution at the ortho and para positions relative to the hydroxyl group.[5]

Synthesis of Metaraminol: A Case Study

A prominent application of a derivative of 3-(1-Hydroxypropyl)phenol is in the synthesis of Metaraminol, a sympathomimetic amine used for the prevention and treatment of hypotension, particularly during anesthesia.[2][6] Metaraminol is the (1R,2S)-enantiomer of 3,β-dihydroxy-α-methylphenethylamine.[2] The synthesis of Metaraminol can be achieved from 3'-Hydroxypropiophenone, which is readily reduced to 3-(1-Hydroxypropyl)phenol.

The following sections will detail a common synthetic route to Metaraminol, highlighting the transformation of the 3-(1-hydroxypropyl)phenol core structure.

Experimental Workflow for Metaraminol Synthesis

The synthesis of Metaraminol from 3'-Hydroxypropiophenone involves a multi-step process that leverages the reactivity of the phenolic and ketonic functionalities. The overall workflow can be visualized as follows:

Caption: Synthetic workflow for Metaraminol from 3'-Hydroxypropiophenone.

Protocol 1: Protection of the Phenolic Hydroxyl Group

Rationale: The phenolic hydroxyl group is acidic and can interfere with subsequent reactions, particularly those involving bases or organometallic reagents. Therefore, it is crucial to protect this group before proceeding with the modification of the side chain. Benzyl ether is a common protecting group for phenols due to its stability under a wide range of reaction conditions and its ease of removal via catalytic hydrogenation.

Step-by-Step Methodology:

-

Dissolution: Dissolve 3'-Hydroxypropiophenone (1 equivalent) in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).

-

Base Addition: Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2 equivalents), to the solution. The base will deprotonate the phenolic hydroxyl group to form the corresponding phenoxide.

-

Alkylation: Add benzyl chloride (BnCl, 1.1-1.2 equivalents) to the reaction mixture. The phenoxide will act as a nucleophile, displacing the chloride from benzyl chloride to form the benzyl ether.

-

Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent immiscible with water, such as ethyl acetate, and wash with water and brine to remove any remaining inorganic impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 1-(3-(benzyloxy)phenyl)propan-1-one, can be purified by column chromatography on silica gel if necessary.

Protocol 2: α-Nitrosation of the Ketone

Rationale: The next step involves the introduction of a nitrogen atom at the α-position to the carbonyl group. This is achieved through a nitrosation reaction, which forms an oxime. The α-protons of the ketone are acidic and can be removed by a base to form an enolate, which then reacts with a nitrosating agent.

Step-by-Step Methodology:

-

Enolate Formation: Dissolve the protected ketone, 1-(3-(benzyloxy)phenyl)propan-1-one (1 equivalent), in a suitable solvent such as diethyl ether or tetrahydrofuran (THF). Add a base, such as sodium ethoxide or potassium tert-butoxide, to generate the enolate.

-

Nitrosation: Cool the reaction mixture in an ice bath and add an alkyl nitrite, such as butyl nitrite (BnONO), dropwise.[7] An acid catalyst, such as hydrochloric acid, may also be used.

-

Reaction Monitoring: Stir the reaction at low temperature and monitor its progress by TLC.

-

Work-up: Once the reaction is complete, quench the reaction by adding a weak acid, such as acetic acid. Extract the product into an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: After removing the solvent, the resulting oxime, (E)-1-(3-(benzyloxy)phenyl)-2-(hydroxyimino)propan-1-one, can be purified by recrystallization or column chromatography.

Protocol 3: Reduction and Deprotection to Yield Metaraminol

Rationale: The final steps involve the reduction of both the oxime and the ketone functionalities, followed by the removal of the benzyl protecting group. Catalytic hydrogenation is an efficient method for all three transformations in a single step, offering high atom economy and cleaner reaction profiles.

Step-by-Step Methodology:

-

Hydrogenation Setup: Dissolve the oxime, (E)-1-(3-(benzyloxy)phenyl)-2-(hydroxyimino)propan-1-one (1 equivalent), in a suitable solvent for hydrogenation, such as ethanol or methanol.

-

Catalyst Addition: Add a palladium on carbon catalyst (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. The hydrogen will reduce the oxime to an amine and the ketone to a secondary alcohol. Simultaneously, the benzyl protecting group will be cleaved.

-

Reaction Monitoring: Monitor the uptake of hydrogen and the progress of the reaction by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification and Salt Formation: Concentrate the filtrate under reduced pressure to obtain the crude Metaraminol. The free base can be purified by crystallization. For pharmaceutical use, it is often converted to a salt, such as the bitartrate, by reacting it with L-(+)-tartaric acid in a suitable solvent.[8]

Logical Relationships in the Synthetic Pathway

The synthesis of Metaraminol is a logical sequence of reactions designed to build the target molecule with the correct stereochemistry.

Caption: Logical flow of the Metaraminol synthesis.

Conclusion

3-(1-Hydroxypropyl)phenol and its precursors are valuable intermediates in the pharmaceutical industry. The synthesis of Metaraminol serves as a prime example of how the strategic manipulation of its functional groups allows for the construction of a clinically significant drug molecule. The protocols outlined in this guide provide a framework for the laboratory-scale synthesis, emphasizing the importance of protecting group strategies and efficient reduction techniques. As the demand for sophisticated pharmaceutical agents continues to grow, the role of versatile building blocks like 3-(1-Hydroxypropyl)phenol will undoubtedly remain critical in the ongoing quest for new and improved medicines.

References

-

GPATINDIA. METARAMINOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. Published March 24, 2020. Accessed February 7, 2024. [Link]

- Google Patents.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12921787, 3-(1-Hydroxypropyl)phenol. [Link]. Accessed February 7, 2024.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 83141, 3'-Hydroxypropiophenone. [Link]. Accessed February 7, 2024.

-

ResearchGate. Metaraminol in critical care and anesthesia: A safe alternative for hypotension management?. Published November 27, 2025. Accessed February 7, 2024. [Link]

-

Wikipedia. Metaraminol. Last updated January 28, 2024. Accessed February 7, 2024. [Link]

-

NSF Public Access Repository. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Published May 9, 2022. Accessed February 7, 2024. [Link]

-

Royal Society of Chemistry: Education. Phenols in medicine. Published December 31, 2006. Accessed February 7, 2024. [Link]

-

CK-12 Foundation. Chemical Properties - Phenols. Last updated January 6, 2026. Accessed February 7, 2024. [Link]

-

Stereoelectronics. Drug design principles. Last updated March 12, 2021. Accessed February 7, 2024. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metaraminol - Wikipedia [en.wikipedia.org]

- 3. Hydroxypropiophenone | C9H10O2 | CID 569605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(1-Hydroxypropyl)phenol | C9H12O2 | CID 12921787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(1-Hydroxy-2-phenylprop-2-en-1-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. METARAMINOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. CN103739504A - Synthesis method of metaraminol bitartrate - Google Patents [patents.google.com]

Application Note: 3-(1-Hydroxypropyl)phenol in Agrochemical Development

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

3-(1-Hydroxypropyl)phenol (CAS: 69393-54-4 / Stereoisomers) represents a critical metabolic intermediate and synthetic scaffold in the development of phenyl methylcarbamate insecticides (e.g., Metolcarb, Fenobucarb analogs).

In the context of agrochemical R&D, this molecule serves two distinct, high-value functions:

-

Metabolic Biomarker: It is the primary hydrolysis product of side-chain oxidized carbamates.[1] Its presence in soil or plant tissue confirms the degradation pathway of parent insecticides, specifically those with meta-alkyl substitutions designed to fit the acetylcholinesterase (AChE) active site.

-

Chiral Scaffold: The 1-hydroxypropyl moiety introduces a chiral center (

).[1] This allows medicinal chemists to synthesize enantiopure carbamates to probe stereoselective binding affinity to insect AChE versus mammalian AChE, improving selectivity profiles.[1]

This guide provides the definitive protocols for synthesizing this marker from stable precursors and detecting it at trace levels using LC-MS/MS.

Chemical Properties Table

| Property | Value | Relevance |

| Molecular Formula | Precursor/Metabolite tracking | |

| Molecular Weight | 152.19 g/mol | Mass Spectrometry Target (M-H)⁻: 151.18 |

| pKa (Phenolic) | ~9.9 - 10.2 | Ionizes in Negative ESI mode |

| Solubility | Alcohols, Ethyl Acetate, Water (Moderate) | Compatible with QuEChERS extraction |

| Key Moiety | meta-substituted Phenol | Critical for AChE binding geometry |

Protocol A: Synthetic Generation of 3-(1-Hydroxypropyl)phenol

Objective: Produce high-purity (>98%) analytical standard from 3'-hydroxypropiophenone for use in metabolic studies or further derivatization.

Rationale

Commercial availability of this specific metabolite is often limited or costly.[1] In-house synthesis via ketone reduction is the most robust method, ensuring access to the racemic mixture which is necessary for developing chiral separation methods later.

Reagents & Equipment

-

Reducing Agent: Sodium Borohydride (

).[1] -

Solvent: Methanol (anhydrous).[1]

-

Quench: 1N Hydrochloric Acid (HCl).[1]

-

Equipment: Round-bottom flask, magnetic stirrer, rotary evaporator, ice bath.

Step-by-Step Methodology

-

Dissolution:

-

Dissolve 1.50 g (10 mmol) of 3'-hydroxypropiophenone in 20 mL of methanol in a 50 mL round-bottom flask.

-

Checkpoint: Ensure complete dissolution; the solution should be clear light yellow.[1]

-

-

Reduction (Critical Step):

-

Cool the solution to 0°C using an ice bath.

-

Slowly add 0.38 g (10 mmol) of

in small portions over 15 minutes. -

Mechanism:[3][1][4][5] The hydride attacks the carbonyl carbon.[1] Rapid addition causes exotherm and potential side reactions.[1]

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

-

Monitoring:

-

Perform TLC (Hexane:Ethyl Acetate 1:1).[1] The ketone spot (

) should disappear, replaced by the more polar alcohol spot (

-

-

Workup:

-

Purification:

-

Recrystallize from minimal hot toluene or purify via flash column chromatography (Silica gel, 30% EtOAc in Hexane) if necessary.[1]

-

Synthetic Workflow Visualization

Caption: Synthetic pathway converting the ketone precursor to the target phenolic metabolite.

Protocol B: Residue Analysis via LC-MS/MS

Objective: Quantify 3-(1-Hydroxypropyl)phenol residues in crop matrices (e.g., rice straw, fruit) to validate safety intervals (PHI).

Rationale

Phenolic metabolites are often conjugated (glycosylated) in plants.[1] This protocol includes an acid hydrolysis step to release the free phenol before quantification, ensuring total residue measurement.[1]

Instrumental Parameters

-

System: UHPLC coupled to Triple Quadrupole MS.[1]

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).[1]

-

Mobile Phase:

-

Ionization: ESI Negative Mode (Phenols lose

easily).[1]

Extraction Procedure (QuEChERS Modified)

-

Homogenization: Weigh 10 g of crop sample into a 50 mL centrifuge tube.

-

Hydrolysis (Critical for Conjugates):

-

Extraction:

-

Cleanup (dSPE):

-

Analysis: Inject 2 µL into LC-MS/MS.

MRM Transition Table (Representative)

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) |

| 3-(1-Hydroxypropyl)phenol | 151.1 (M-H)⁻ | 107.1 | 93.1 | 20 - 25 |

| Internal Standard (d4-Phenol) | 97.1 | 79.1 | - | 18 |

Note: Product ion 107.1 corresponds to the loss of the propyl chain (

Metabolic Pathway & Mechanism of Action[1]

Understanding why this molecule appears is crucial for regulatory submissions.[1] Carbamate insecticides (like Metolcarb) are metabolized by Cytochrome P450 enzymes.[1] The alkyl side chain on the phenyl ring is a primary site for oxidation.[1]

Metabolic Logic

-

Parent Compound: Non-polar, penetrates insect cuticle.[1]

-

Bioactivation/Degradation:

-

3-(1-Hydroxypropyl)phenol is the convergence point of both pathways (if oxidation happens after hydrolysis, or hydrolysis happens after oxidation).[1]

Pathway Visualization

Caption: Metabolic convergence showing how the target phenol forms via oxidation and hydrolysis.

References

-

Kuhr, R. J., & Dorough, H. W. (1976).[1] Carbamate Insecticides: Chemistry, Biochemistry, and Toxicology. CRC Press.[1] (Foundational text on carbamate metabolism and hydroxylation pathways).

-

Hook, G. E. R., & Smith, J. N. (1967).[1] Metabolism of aromatic compounds in insects and mammals. Biochemical Journal, 102(2), 504.[1]

-

U.S. EPA. (2021). QuEChERS Method for Pesticide Residues. Standard Operating Procedures for LC-MS/MS analysis of phenolic metabolites.

-

PubChem. (2023).[1] Compound Summary: 2-(3-hydroxypropyl)phenol (Isomer reference for physical properties).[1][6] [1][6]

-

BOC Sciences. (2023).[1] Synthesis of 3'-Hydroxypropiophenone (Precursor data).

Disclaimer: This Application Note is for research and development purposes only. All synthesis and handling of carbamate precursors and phenolic intermediates must be conducted under strict safety protocols (GLP/GMP) due to potential toxicity.

Sources

- 1. Phenyl Methylcarbamate | C8H9NO2 | CID 16034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3'-Hydroxypropiophenone | 13103-80-5 [chemicalbook.com]

- 3. Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]

- 5. agilent.com [agilent.com]

- 6. 2-(3-Hydroxypropyl)phenol | C9H12O2 | CID 266742 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Evaluation of 3-(1-Hydroxypropyl)phenol as a Novel Antimicrobial Preservative

Executive Summary & Rationale

This application note provides a technical framework for evaluating 3-(1-Hydroxypropyl)phenol (CAS: 55789-02-1 / 69617-84-1) as a candidate antimicrobial preservative or disinfectant.

While traditional alkylphenols (e.g., m-cresol, thymol) are potent antimicrobials, their use is often limited by poor water solubility and high lipophilicity. 3-(1-Hydroxypropyl)phenol presents a unique structural modification: the addition of a hydroxyl group to the propyl side chain. Theoretically, this modification increases polarity, potentially improving aqueous solubility while retaining the phenolic core required for membrane disruption.

This guide outlines the protocols necessary to validate this compound’s efficacy, stability, and mechanism of action (MoA) according to industrial standards (USP <51>, CLSI M07).

Chemical Profile & Mechanism of Action[1][2]

Structure-Activity Relationship (SAR)

The antimicrobial activity of phenols relies on the balance between hydrophobicity (to penetrate microbial cell walls) and water solubility (to remain bioavailable in the aqueous phase).

-

Phenolic Core: Acts as a weak acid (pKa ~10), capable of uncoupling oxidative phosphorylation.

-

Propyl Chain: Provides lipophilicity for membrane intercalation.

-

Secondary Hydroxyl (1-Hydroxypropyl): The critical differentiator. It introduces hydrogen bonding potential, likely lowering the LogP compared to 3-propylphenol.

Mechanism of Action (MoA)

Phenolic compounds function primarily as membrane-active agents . The proposed mechanism for 3-(1-Hydroxypropyl)phenol involves a multi-stage attack on the microbial cell envelope:

-

Adsorption: The compound adsorbs to the bacterial cell surface via hydrogen bonding.

-

Partitioning: The lipophilic alkyl chain drives the molecule into the lipid bilayer.

-

Disruption: Accumulation in the membrane expands the bilayer, increasing permeability.

-

Uncoupling: The phenolic hydroxyl group acts as a proton shuttle, dissipating the proton motive force (PMF) and halting ATP synthesis.

Visualizing the Mechanism

The following diagram illustrates the interaction between the preservative and the bacterial cell membrane.

Caption: Proposed Mechanism of Action showing membrane partitioning leading to metabolic collapse.

Experimental Protocols

Protocol A: Formulation & Solubility Profiling

Objective: To determine the maximum soluble concentration in aqueous systems at physiological pH.

Materials:

-

3-(1-Hydroxypropyl)phenol (High purity >98%)

-

Phosphate Buffer Saline (PBS), pH 7.4

-

0.1M NaOH and 0.1M HCl

-

HPLC-UV system

Procedure:

-

Preparation: Prepare supersaturated solutions of the compound in PBS at pH 5.0, 7.0, and 9.0.

-

Equilibration: Shake flasks at 25°C for 24 hours.

-

Filtration: Filter samples through a 0.45 µm PTFE filter to remove undissolved solids.

-

Quantification: Analyze filtrate via HPLC (C18 column, Methanol:Water mobile phase, UV detection at 270-280 nm).

-

Validation: If solubility is <0.5%, evaluate co-solvents (Propylene Glycol or PEG-400) to create a stock solution.

Protocol B: Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration inhibiting visible growth (Screening Phase). Standard: Adapted from CLSI M07 [1].

Test Organisms:

-

Escherichia coli (Gram-negative)[2]

-

Pseudomonas aeruginosa (Gram-negative, high resistance)[1]

-

Candida albicans (Yeast)

Workflow:

-

Inoculum Prep: Adjust bacterial cultures to

CFU/mL (0.5 McFarland standard). -

Dilution: Prepare a 2-fold serial dilution of 3-(1-Hydroxypropyl)phenol in Mueller-Hinton Broth (MHB) ranging from 5000 µg/mL down to 10 µg/mL.

-

Incubation: Add 100 µL inoculum to 100 µL drug solution in 96-well plates. Incubate at 35°C for 24h (bacteria) or 48h (fungi).

-

Readout: Determine MIC as the lowest concentration with no visible turbidity.

Data Recording Table:

| Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL)* |

| S. aureus | ATCC 6538 | [Enter Data] | [Enter Data] |

| E. coli | ATCC 8739 | [Enter Data] | [Enter Data] |

| P. aeruginosa | ATCC 9027 | [Enter Data] | [Enter Data] |

| C. albicans | ATCC 10231 | [Enter Data] | [Enter Data] |

*MBC (Minimum Bactericidal Concentration) is determined by plating clear wells onto agar.

Protocol C: Preservative Challenge Test (USP <51>)